

Synonyms and identifiers for Fmoc-(R)-3-amino-3-phenylpropionic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-(R)-3-amino-3-phenylpropionic acid*

Cat. No.: B556947

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An In-depth Technical Guide to **Fmoc-(R)-3-amino-3-phenylpropionic Acid**

Introduction

Fmoc-(R)-3-amino-3-phenylpropionic acid is a non-natural, chiral amino acid derivative crucial for the fields of peptide synthesis and pharmaceutical research. Its structure incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine, which is fundamental for its application in solid-phase peptide synthesis (SPPS).[1][2] The Fmoc group is base-labile, allowing for its removal under mild conditions that do not affect other acid-labile protecting groups, a key principle of orthogonal protection strategy in peptide chemistry.[3][4] This compound serves as a vital building block, enabling the synthesis of complex peptides, peptidomimetics, and other molecules of therapeutic interest.[1][5][6] The presence of the phenyl group can enhance hydrophobic interactions, potentially improving the stability and biological activity of the resulting peptides.[1]

Synonyms and Chemical Identifiers

Clear identification of chemical compounds is critical for research, procurement, and regulatory compliance. The following table summarizes the key identifiers and synonyms for **Fmoc-(R)-3-amino-3-phenylpropionic acid**.

Identifier Type	Value
Chemical Name	(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid[7]
Common Synonyms	(R)-3-(Fmoc-amino)-3-phenylpropionic acid[8], Fmoc-beta-Phe-OH[7]
CAS Number	220498-02-2[7][8][9][10]
Molecular Formula	C ₂₄ H ₂₁ NO ₄ [1][9][10]
CB Number	CB9265145[7][10]
MOL File	220498-02-2.mol[9]

Physicochemical Properties

The quantitative properties of **Fmoc-(R)-3-amino-3-phenylpropionic acid** are essential for experimental design, including solubility determination and reaction monitoring.

Property	Value
Molecular Weight	387.43 g/mol [9][10]
Appearance	White powder[1][9]
Melting Point	181.7 °C[9]
Purity	≥ 98-99% (HPLC)[1][11]
Storage Temperature	2-8°C[9]
Boiling Point (est.)	513.39°C[9]
Density (est.)	1.2379 g/cm ³ [9]

Core Applications in Research and Drug Development

Fmoc-(R)-3-amino-3-phenylpropionic acid is a cornerstone in the synthesis of modified peptides for therapeutic applications.

- **Peptide Synthesis:** The compound is a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][9] The Fmoc protecting group ensures that the alpha-amino group does not undergo unwanted reactions during the coupling of the next amino acid in the sequence.[3] Its mild deprotection conditions (typically using a piperidine solution) are a major advantage over older Boc-based methods, which require harsh acids like liquid hydrogen fluoride (HF).[3] This allows for the synthesis of complex peptides and those with sensitive post-translational modifications.[3]
- **Drug Development:** The unique structure of this amino acid analog is valuable in medicinal chemistry.[1][2] Incorporating it into peptide chains can modify the resulting molecule's pharmacological properties, such as stability against enzymatic degradation, receptor binding affinity, and bioavailability.[1] These modifications are explored in the development of novel drug candidates, particularly in fields like oncology and neurology where peptide-based therapeutics are increasingly important.[1]
- **Bioconjugation:** This derivative can be used in bioconjugation techniques to link peptides to other molecules, such as labels, surfaces, or drug delivery systems.[1][6] This is crucial for creating diagnostic tools and targeted therapies.[6]

Key Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-(R)-3-amino-3-phenylpropionic acid** is its incorporation into a growing peptide chain via SPPS. The following is a generalized protocol outlining the key steps.

1. Resin Preparation and Swelling:

- The synthesis begins with an insoluble solid support, typically a resin (e.g., Wang resin, 2-chlorotrityl chloride resin).[12][13]
- The resin is placed in a reaction vessel and washed with a suitable solvent, such as N,N-dimethylformamide (DMF), to swell it. This process makes the reactive sites on the resin

accessible.[13]

2. First Amino Acid Loading (if applicable):

- The C-terminus of the first Fmoc-protected amino acid is covalently attached to the swelled resin. The specific chemistry depends on the type of resin used.[12][13]

3. Iterative Peptide Elongation Cycle: This cycle is repeated for each amino acid to be added to the peptide sequence.

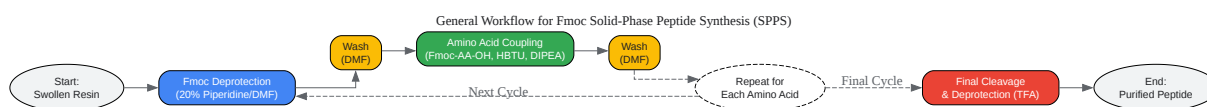
- Step 3a: Fmoc Deprotection:
 - The Fmoc group is removed from the N-terminus of the resin-bound amino acid.[12]
 - This is achieved by treating the resin with a basic solution, most commonly 20% piperidine in DMF, for approximately 15-30 minutes.[12][14] This exposes a free amine group, ready for the next coupling reaction.
 - The resin is then thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.[12]
- Step 3b: Amino Acid Coupling:
 - The next Fmoc-protected amino acid in the sequence (e.g., **Fmoc-(R)-3-amino-3-phenylpropionic acid**) is activated to facilitate the formation of a peptide bond.
 - Activation is typically performed in situ using coupling reagents like HBTU (O-(Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N'-diisopropylethylamine (DIPEA).[4][14]
 - The activated amino acid solution is added to the resin, and the mixture is agitated for 1-2 hours to allow the coupling reaction to proceed to completion.[14]
 - The resin is washed again with DMF to remove any unreacted reagents.[14]

4. Final Cleavage and Purification:

- Once the desired peptide sequence is assembled, the completed peptide is cleaved from the solid-phase resin.
- For most Fmoc-based syntheses, this is accomplished using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA) along with scavengers to protect sensitive side chains.[3][14]
- The crude peptide is then precipitated, collected, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

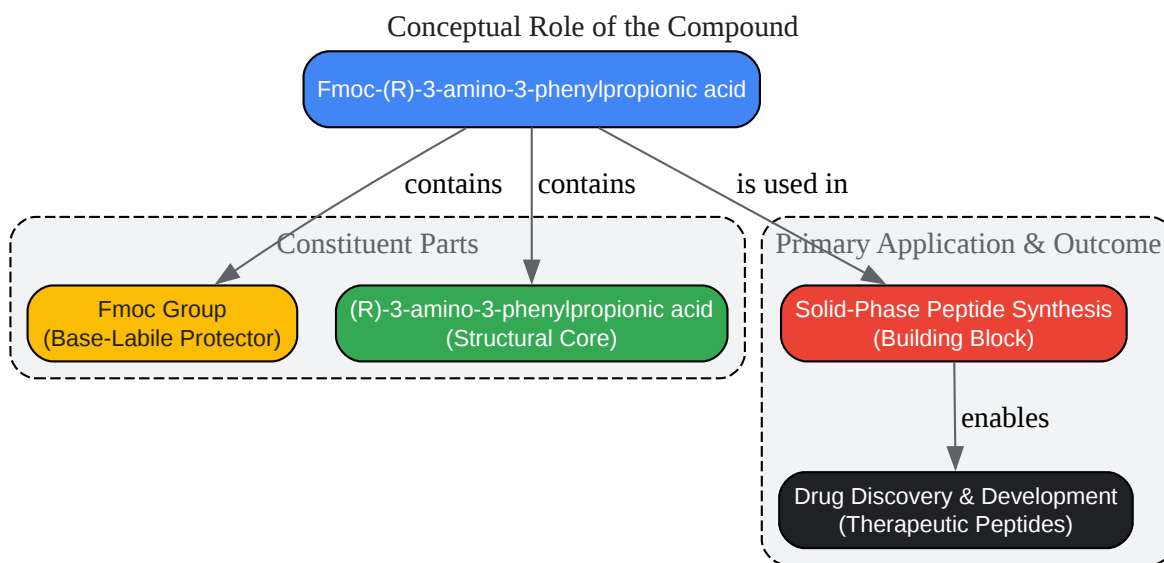
Visualizations

The following diagrams illustrate the core workflow and conceptual application of **Fmoc-(R)-3-amino-3-phenylpropionic acid**.



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Caption: A diagram illustrating the iterative cycle of Fmoc-SPPS.



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Caption: The relationship between the compound, its parts, and its application.

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- To cite this document: BenchChem. [Synonyms and identifiers for Fmoc-(R)-3-amino-3-phenylpropionic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556947#synonyms-and-identifiers-for-fmoc-r-3-amino-3-phenylpropionic-acid]

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